molecular formula C34H50O7 B15139080 Ganorbiformin B

Ganorbiformin B

Cat. No.: B15139080
M. Wt: 570.8 g/mol
InChI Key: FPSBBGUSAFEFFR-ITEMVNEESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganorbiformin B involves multiple steps, starting from the extraction of triterpenoids from Ganoderma species. The process typically includes:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale extraction and purification processes are being optimized to increase yield and purity. Biotechnological approaches, including the use of genetically modified Ganoderma strains, are being explored to enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ganorbiformin B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Ganorbiformin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical behavior of lanostane triterpenoids.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of Ganorbiformin B involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Ganorbiformin B is unique among lanostane triterpenoids due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

IUPAC Name

(E,5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H50O7/c1-19(30(38)39)10-11-26(40-21(3)35)20(2)23-12-17-34(9)29-24(13-16-33(23,34)8)32(7)15-14-28(41-22(4)36)31(5,6)27(32)18-25(29)37/h10,20,23,26-28H,11-18H2,1-9H3,(H,38,39)/b19-10+/t20-,23+,26-,27-,28-,32+,33+,34-/m0/s1

InChI Key

FPSBBGUSAFEFFR-ITEMVNEESA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Origin of Product

United States

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